molecular formula C9H10BrClF3N B13518686 2-[4-Bromo-3-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride

2-[4-Bromo-3-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride

Cat. No.: B13518686
M. Wt: 304.53 g/mol
InChI Key: CTSFNKKTGVHILM-UHFFFAOYSA-N
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Description

2-[4-Bromo-3-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride is a chemical compound with significant interest in various scientific fields It is characterized by the presence of a bromo group, a trifluoromethyl group, and an amine group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-Bromo-3-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride typically involves multiple steps. One common method starts with the bromination of 3-(trifluoromethyl)aniline to obtain 4-bromo-3-(trifluoromethyl)aniline . This intermediate is then subjected to a nucleophilic substitution reaction with ethylamine to form the desired product . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-[4-Bromo-3-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide or ammonia.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various substituted phenyl derivatives .

Scientific Research Applications

2-[4-Bromo-3-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[4-Bromo-3-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The bromo and trifluoromethyl groups can enhance the compound’s binding affinity to enzymes and receptors, leading to various biological effects. The amine group may participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-Bromo-3-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride is unique due to the combination of its functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C9H10BrClF3N

Molecular Weight

304.53 g/mol

IUPAC Name

2-[4-bromo-3-(trifluoromethyl)phenyl]ethanamine;hydrochloride

InChI

InChI=1S/C9H9BrF3N.ClH/c10-8-2-1-6(3-4-14)5-7(8)9(11,12)13;/h1-2,5H,3-4,14H2;1H

InChI Key

CTSFNKKTGVHILM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CCN)C(F)(F)F)Br.Cl

Origin of Product

United States

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